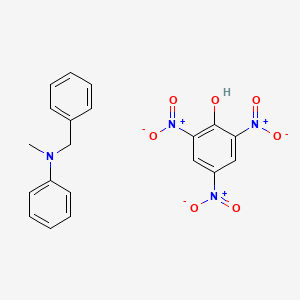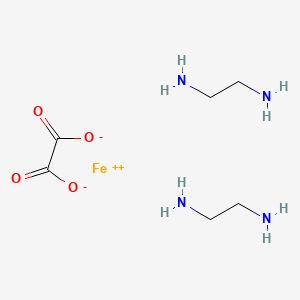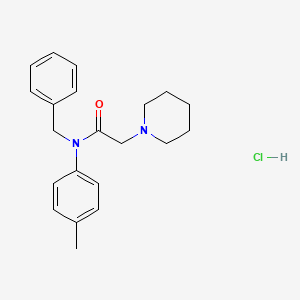
N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(phenylmethyl)aniline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applicationsN-methyl-N-(phenylmethyl)aniline is an organic compound with the chemical formula C14H15N, commonly used in the synthesis of dyes and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-N-(phenylmethyl)aniline: can be synthesized through the reaction of aniline with formaldehyde and methylamine under acidic conditions . The reaction typically involves heating the mixture to promote the formation of the desired product.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, N-methyl-N-(phenylmethyl)aniline is produced using continuous flow reactors to ensure consistent quality and yield . The process involves the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
2,4,6-trinitrophenol: is manufactured in large quantities using batch reactors. The process involves multiple stages of nitration, followed by purification steps to remove impurities and obtain the final product .
化学反应分析
Types of Reactions
N-methyl-N-(phenylmethyl)aniline: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
2,4,6-trinitrophenol: primarily undergoes nitration and reduction reactions . It can be reduced to form picramic acid using reducing agents such as iron and hydrochloric acid.
Major Products
The major products formed from the reactions of N-methyl-N-(phenylmethyl)aniline include N-methyl-N-(phenylmethyl)aniline oxide and N-methyl-N-(phenylmethyl)aniline halides .
For 2,4,6-trinitrophenol , the major products include picramic acid and various nitro derivatives .
科学研究应用
N-methyl-N-(phenylmethyl)aniline: is used in scientific research for the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry . It is also used in the study of reaction mechanisms and kinetics.
2,4,6-trinitrophenol: is widely used in chemical laboratories as a reagent for the detection of metals and proteins . It is also used in the synthesis of other chemical compounds and as an explosive in military applications.
作用机制
The mechanism of action of N-methyl-N-(phenylmethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors . It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target.
2,4,6-trinitrophenol: exerts its effects through its ability to undergo rapid decomposition, releasing large amounts of energy . This property makes it an effective explosive and a useful reagent in chemical reactions.
相似化合物的比较
N-methyl-N-(phenylmethyl)aniline: is similar to other aniline derivatives, such as N-methylaniline and N-phenylaniline . its unique structure and reactivity make it distinct from these compounds.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol . Its high nitrogen content and explosive properties set it apart from these compounds.
属性
CAS 编号 |
38734-75-7 |
|---|---|
分子式 |
C20H18N4O7 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
N-benzyl-N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,12H2,1H3;1-2,10H |
InChI 键 |
IUZLIDUABCUHNF-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)

![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)


![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)

